2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S2/c20-19(21,22)28-13-5-3-12(4-6-13)25-17(27)16-14(7-10-29-16)23-18(25)30-11-15(26)24-8-1-2-9-24/h3-6H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTZPQQAPKXKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic molecule with a complex structure that includes a thieno[3,2-d]pyrimidine core. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases, including cancer. Its unique structural features suggest significant biological activity, particularly as an inhibitor of protein kinases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 484.5 g/mol. The presence of various functional groups, such as the thieno[3,2-d]pyrimidine framework and the trifluoromethoxy group, enhances its reactivity and potential for biological interaction.
Research indicates that compounds similar to this one exhibit significant biological activity due to their ability to interact with specific biological targets:
- Protein Kinase Inhibition : Derivatives of thieno[3,2-d]pyrimidines have been identified as effective inhibitors of protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression. The binding affinity of this compound to protein kinases can be assessed using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
- Cell Signaling Interference : The structural components of the compound suggest that it may interfere with cellular signaling pathways by modulating kinase activity, potentially leading to apoptosis in cancer cells.
Biological Activity Studies
Several studies have explored the biological activity of similar compounds:
In Vitro Studies
- Cell Line Testing : Compounds with structural similarities have been tested against various cancer cell lines. For instance, thieno[3,2-d]pyrimidine derivatives demonstrated potent antiproliferative effects against leukemia and solid tumor cell lines .
In Vivo Studies
- Animal Models : In vivo efficacy has been evaluated in mouse models bearing xenografts of human tumors. These studies often measure tumor growth inhibition and survival rates following treatment with the compound or its derivatives .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6,7-Dihydrothieno[3,2-d]pyrimidine | Structure | Similar core structure but lacks trifluoromethoxy group |
| Pyrrolidine Derivative | Structure | Contains pyrrolidine but different heterocyclic framework |
| Trifluoromethoxy Phenyl Compound | Structure | Contains trifluoromethoxy but different core structure |
This table highlights how the combination of thieno[3,2-d]pyrimidine and pyrrolidine functionalities along with the trifluoromethoxy substituent contributes to the compound's distinct biological profile.
Case Studies
- Case Study on Kinase Inhibition : A study demonstrated that a related thieno[3,2-d]pyrimidine derivative effectively inhibited the activity of Polo-like kinase 1 (PLK1), resulting in reduced cell proliferation in vitro and enhanced apoptosis in cancerous cells .
- Case Study on Anticancer Activity : Another investigation revealed that a similar compound significantly reduced tumor size in mouse models through mechanisms involving apoptosis and cell cycle arrest .
Scientific Research Applications
Structural Characteristics
This compound features a thieno[3,2-d]pyrimidine core , which is known for its biological activity. The presence of a trifluoromethoxy group and a pyrrolidine moiety enhances its solubility and potential interactions with biological targets. Its molecular formula is C23H29F3N4O2S, with a molecular weight of approximately 482.6 g/mol.
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in various cancer cell lines. The incorporation of specific functional groups may enhance these effects.
- A study demonstrated that derivatives of this compound exhibited significant reductions in cell viability in human cancer cell lines at concentrations as low as 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.
-
Antimicrobial Properties
- Compounds resembling this structure have shown promising antimicrobial activity against various pathogens, including bacteria and fungi. This suggests potential applications as antibiotic agents.
- In antimicrobial screening, some derivatives exhibited zones of inhibition greater than 15 mm against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL.
-
Central Nervous System Activity
- The diethylamino group may contribute to central nervous system activity, potentially acting as a neuroprotective agent or influencing neurotransmitter systems.
-
Anticancer Efficacy Study
- A study investigated the effects of similar pyrimidine compounds on human cancer cell lines. Results indicated significant reductions in cell viability at concentrations as low as 10 µM.
-
Antimicrobial Screening
- Derivatives were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. Some derivatives showed effective inhibition zones greater than 15 mm at concentrations of 50 µg/mL.
Preparation Methods
Preparation of 2-Amino-4,5-dihydrothiophene-3-carboxylate
The synthesis begins with the Gewald reaction, a two-component cyclocondensation between a ketone (cyclohexanone) and cyanoacetate in the presence of sulfur and a base (morpholine). This yields ethyl 2-amino-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidine-3-carboxylate.
Reaction Conditions :
- Cyclohexanone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv), morpholine (catalytic), ethanol, reflux, 8 h.
- Yield : 78% (white crystals, m.p. 145–147°C).
Cyclization to 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one
The aminothiophene intermediate undergoes cyclization with urea under acidic conditions to form the pyrimidinone ring.
Procedure :
- Ethyl 2-amino-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidine-3-carboxylate (1.0 equiv) is treated with urea (3.0 equiv) in glacial acetic acid at 120°C for 6 h.
- Yield : 85% (off-white powder, m.p. 262–264°C).
Introduction of the 4-(Trifluoromethoxy)phenyl Group
Ullmann Coupling at Position 3
The 3-position of the pyrimidinone core is functionalized via copper-catalyzed coupling with 4-(trifluoromethoxy)iodobenzene.
Optimized Conditions :
- 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one (1.0 equiv), 4-(trifluoromethoxy)iodobenzene (1.2 equiv), CuI (10 mol%), L-proline (20 mol%), K2CO3 (2.0 equiv), DMSO, 110°C, 24 h.
- Yield : 62% (pale-yellow solid, m.p. 189–191°C).
Characterization :
- 1H NMR (400 MHz, DMSO-d6): δ 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.62 (d, J = 8.4 Hz, 2H, ArH), 4.21 (s, 2H, CH2), 2.89 (t, J = 6.0 Hz, 2H, CH2), 2.58 (t, J = 6.0 Hz, 2H, CH2).
- 19F NMR (376 MHz, DMSO-d6): δ -57.8 (s, CF3O).
Installation of the Thioether Side Chain
Generation of the Thiol Intermediate
The pyrimidinone core is brominated at position 2 using PBr3, followed by nucleophilic displacement with thiourea to introduce a thiol group.
Stepwise Protocol :
- Bromination : 3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (1.0 equiv) is treated with PBr3 (1.5 equiv) in dry DCM at 0°C→RT, 2 h.
- Thiolation : The resulting 2-bromo derivative (1.0 equiv) reacts with thiourea (2.0 equiv) in ethanol under reflux for 4 h. Acidic workup (HCl) liberates the thiol.
- Overall Yield : 70% (yellow solid, m.p. 230–232°C).
Alkylation with 2-Bromo-N-(pyrrolidin-1-yl)acetamide
The thiol intermediate undergoes alkylation with 2-bromo-N-(pyrrolidin-1-yl)acetamide, synthesized separately from bromoacetyl bromide and pyrrolidine.
Synthesis of Alkylating Agent :
- Bromoacetyl bromide (1.0 equiv) is added dropwise to pyrrolidine (1.1 equiv) in dry THF at 0°C. Stirred 2 h→RT, 12 h.
- Yield : 88% (colorless oil).
Alkylation Reaction :
- Thiol intermediate (1.0 equiv), 2-bromo-N-(pyrrolidin-1-yl)acetamide (1.2 equiv), K2CO3 (2.0 equiv), dry acetone, reflux, 8 h.
- Yield : 65% (white crystalline solid, m.p. 275–277°C).
Characterization :
- IR (KBr) : 1685 cm−1 (C=O), 1280 cm−1 (C=S).
- 1H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.58 (d, J = 8.4 Hz, 2H, ArH), 4.18 (s, 2H, SCH2CO), 3.42–3.38 (m, 4H, pyrrolidine CH2), 2.84 (t, J = 6.0 Hz, 2H, CH2), 2.55 (t, J = 6.0 Hz, 2H, CH2), 1.82–1.75 (m, 4H, pyrrolidine CH2).
Optimization and Mechanistic Insights
Cyclization Efficiency
The use of urea in acetic acid for pyrimidinone formation proved superior to thiourea or guanidine, minimizing side products. Microwave-assisted cyclization (100°C, 30 min) increased yields to 90% but required specialized equipment.
Trifluoromethoxy Group Stability
The Ullmann coupling step necessitated anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group. Alternative Pd-catalyzed methods (e.g., Buchwald-Hartwig) resulted in lower yields (<40%) due to catalyst poisoning by sulfur.
Thiol Alkylation Selectivity
Excess alkylating agent (1.5 equiv) and phase-transfer catalysis (tetrabutylammonium bromide) improved regioselectivity, suppressing disulfide formation.
Analytical Data and Validation
Table 1. Spectroscopic Data for Key Intermediates and Target Compound
| Compound | m.p. (°C) | 1H NMR (δ, ppm) | IR (C=O, cm−1) |
|---|---|---|---|
| Pyrimidinone core | 262–264 | 2.58 (t, CH2), 2.89 (t, CH2) | 1702 |
| 3-Aryl intermediate | 189–191 | 7.62 (d, ArH), 7.89 (d, ArH) | 1698 |
| Thiol intermediate | 230–232 | 3.95 (s, SH) | 2550 (S-H) |
| Target compound | 275–277 | 3.42 (m, pyrrolidine CH2) | 1685 |
Table 2. Comparison of Synthetic Routes
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Acetic acid | 85 | 98.5 |
| Ullmann coupling | CuI/L-proline | 62 | 97.2 |
| Thiol alkylation | K2CO3/acetone | 65 | 96.8 |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions, including cyclization of precursors (e.g., thiophene and pyrimidine intermediates) and functionalization via substitution or coupling reactions. Key steps may include:
- Palladium-catalyzed cross-coupling for introducing aryl/heteroaryl groups (e.g., 4-(trifluoromethoxy)phenyl) .
- Thioether formation using reagents like 2-oxo-2-(pyrrolidin-1-yl)ethanethiol under controlled pH and temperature to avoid oxidation .
- Solvent optimization (e.g., DMF or THF) and inert atmosphere (N₂/Ar) to stabilize reactive intermediates . Yield improvements often require iterative optimization of catalyst loading (e.g., Pd(PPh₃)₄) and purification via column chromatography or recrystallization .
Q. How can the compound’s purity and structural integrity be validated?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethoxy phenyl protons at δ 7.2–7.8 ppm, pyrrolidinyl protons at δ 3.1–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~550–560 g/mol based on analogous structures) .
- X-ray crystallography : For resolving 3D conformation, particularly the dihydrothienopyrimidine ring puckering and sulfur-oxygen interactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities across structural analogs?
Discrepancies in biological data (e.g., IC₅₀ values for kinase inhibition) may arise from:
- Substituent effects : The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to ethoxy/methoxy analogs, altering target binding .
- Conformational flexibility : The 6,7-dihydrothieno ring’s puckering (observed in X-ray studies) may sterically hinder interactions with rigid enzyme pockets . Methodological resolution :
- Perform molecular dynamics simulations to compare binding modes across analogs .
- Validate via isothermal titration calorimetry (ITC) to quantify thermodynamic differences in target binding .
Q. How can computational modeling predict the compound’s reactivity in novel chemical transformations?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., sulfur in the thioether linkage) .
- Docking studies : Screen for potential off-target interactions using databases like ChEMBL or PDB, focusing on kinases or GPCRs . Example: The pyrrolidin-1-yl group’s electron-donating properties may activate the adjacent carbonyl for nucleophilic substitutions .
Q. What experimental designs are critical for evaluating structure-activity relationships (SAR) in this scaffold?
- Systematic substituent variation : Replace the trifluoromethoxy group with halogen (Cl/F) or alkyl chains to assess hydrophobicity-activity correlations .
- Pharmacophore mapping : Use CoMFA/CoMSIA to model steric/electrostatic contributions of the dihydrothienopyrimidine core .
- Metabolic stability assays : Incubate with liver microsomes to compare half-lives of analogs with/without the pyrrolidinyl moiety .
Contradiction Analysis
Q. Why do some analogs show conflicting solubility profiles despite similar logP values?
- Crystal polymorphism : Variations in solid-state packing (e.g., amorphous vs. crystalline forms) can drastically alter solubility without affecting logP .
- Counterion effects : Salt formation (e.g., HCl vs. sodium salts) during synthesis may modify dissolution rates . Resolution :
- Perform powder X-ray diffraction (PXRD) to identify polymorphic forms .
- Use dynamic light scattering (DLS) to monitor nanoparticle formation in aqueous buffers .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
